![molecular formula C5H4Cl2N2O2 B2598187 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1378676-83-5](/img/structure/B2598187.png)
4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid
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Description
4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 1378676-83-5 . It has a molecular weight of 195 and is typically in the form of a powder .
Synthesis Analysis
The synthesis of pyrazoles, such as 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid, can be achieved through various methods. One approach involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid is represented by the InChI Code: 1S/C5H4Cl2N2O2/c1-9-4(7)2(6)3(8-9)5(10)11/h1H3,(H,10,11) .Chemical Reactions Analysis
Pyrazoles, including 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have garnered substantial interest from researchers due to their diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Biological Potential of Indole Derivatives
Indole derivatives have shown anti-inflammatory and analgesic activities along with ulcerogenic index .
Organic Synthesis
Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element in organic synthesis . They hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Over the years, a vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .
Antitubercular Activity
Imidazole derivatives, which are structurally similar to pyrazole, have been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis strain using rifampicin as a reference drug .
Treatment of Methanol Poisoning
Pyrazoles have been shown to inhibit the action of horse liver alcohol dehydrogenase (LADH), suggesting that methylpyrazole could be used to treat methanol poisoning .
Anti-Inflammatory Agents
Pyrazoles have been reported to have anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs .
Antiviral Agents
Indole derivatives, which are structurally similar to pyrazole, have shown antiviral activities, suggesting potential applications in the development of new antiviral drugs .
Anticancer Agents
Pyrazole metal complexes have been studied for their potential as anticancer agents .
Antibacterial/Parasitic Agents
Pyrazole metal complexes have also been explored for their potential as antibacterial and antiparasitic agents .
properties
IUPAC Name |
4,5-dichloro-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2/c1-9-4(7)2(6)3(8-9)5(10)11/h1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSNDVKYKNMGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid |
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